molecular formula C11H17ClFN B1405271 1-(3-Fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864056-60-9

1-(3-Fluorophenyl)pentan-1-amine hydrochloride

Cat. No. B1405271
M. Wt: 217.71 g/mol
InChI Key: BBRXXOWHMFKTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)pentan-1-amine hydrochloride, also known as 3-FPPA, is an organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 247.6 g/mol and a melting point of 90-92°C. 3-FPPA is a derivative of phenethylamine, an aromatic amine that is found in plants and animals. It has been used in a variety of research applications due to its unique properties and pharmacological effects.

Scientific Research Applications

Synthesis and Derivatives

1-(3-Fluorophenyl)pentan-1-amine hydrochloride has been studied for its synthetic applications. For instance, it was utilized in the novel synthesis of 3-fluoro-1-aminoadamantane, a process characterized by convenience and rapidity. Derivatives like 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate were also prepared, expanding the chemical space of this compound (Anderson, Burks, & Harruna, 1988).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound has been a focus for its potential as a bioisostere, a molecule used to replace another without significantly altering the biological activity. It has been incorporated into the design of potent and orally active γ-secretase inhibitors, showcasing an improvement in biopharmaceutical properties such as permeability and solubility (Stepan et al., 2012).

Application in Hydroamination

The compound has been explored for catalytic intramolecular hydroamination, a valuable reaction in organic chemistry. Its unique structural properties have facilitated the development of efficient catalytic processes for synthesizing multifunctionalized derivatives, critical in modern drug discovery (Romero et al., 2015).

Utilization in Analgesic Synthesis

The hydrochloride form of this compound has been instrumental in the synthesis of new potential analgesics. For example, it was used in a one-pot synthesis process over bifunctional palladium/amberlyst catalysts to create an opioidic compound, demonstrating significant analgesic efficiency (Wissler et al., 2007).

Antibacterial Properties

Research has also explored its antibacterial applications. For instance, derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, which is structurally related, were synthesized and showed high antibacterial activity against various bacteria (Arutyunyan et al., 2017).

properties

IUPAC Name

1-(3-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRXXOWHMFKTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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